molecular formula C29H30O13 B13398595 Amarogentin, HPLC Grade

Amarogentin, HPLC Grade

Cat. No.: B13398595
M. Wt: 586.5 g/mol
InChI Key: FWSMZQZCMSGCCU-WTONXPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amarogentin is a naturally occurring bitter compound primarily found in the roots of the Gentiana lutea plant. It is known for its extreme bitterness and is often used as a marker compound in the quality control of herbal medicines. High-Performance Liquid Chromatography (HPLC) grade amarogentin is a purified form used in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amarogentin is typically isolated from the roots of Gentiana lutea through a series of extraction and purification steps. The process involves the treatment of an aqueous suspension of the root extract with various solid inorganic and organic sorbents, followed by filtration, desorption, and HPLC analysis. The use of materials containing magnesium ions in a lamellar structure has been shown to provide high adsorption yields .

Industrial Production Methods: Industrial production of amarogentin involves large-scale extraction from plant sources, followed by purification using HPLC. The process is optimized to ensure high purity and yield, making it suitable for use in food additives, dietary supplements, and research applications .

Chemical Reactions Analysis

Types of Reactions: Amarogentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of amarogentin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of amarogentin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

Amarogentin exerts its effects by activating the bitter taste receptor TAS2R50 in humans. The compound’s biphenylcarboxylic acid moiety is biosynthesized through a polyketide-type pathway, involving the condensation of acetyl-CoA and 3-hydroxybenzoyl-CoA . This pathway is crucial for the compound’s biological activity and its extreme bitterness.

Properties

Molecular Formula

C29H30O13

Molecular Weight

586.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(3R,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 3,5-dihydroxy-4-(3-hydroxyphenyl)benzoate

InChI

InChI=1S/C29H30O13/c1-2-16-17-6-7-38-27(37)18(17)11-39-28(16)40-12-21-23(33)24(34)25(35)29(41-21)42-26(36)14-9-19(31)22(20(32)10-14)13-4-3-5-15(30)8-13/h2-5,8-11,16-17,21,23-25,28-35H,1,6-7,12H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1

InChI Key

FWSMZQZCMSGCCU-WTONXPSSSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)O)C5=CC(=CC=C5)O)O)O)O)O

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)O)C5=CC(=CC=C5)O)O)O)O)O

Origin of Product

United States

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